4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10ClNOS |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C10H9NOS.ClH/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9;/h2-7H,1H3;1H |
InChI Key |
HEHZBBWTTJZVQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thioamide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated methoxyphenyl thiazoles.
Scientific Research Applications
4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiazole Derivatives
Structural Variations in Thiazole Derivatives
Thiazole derivatives differ primarily in substituents on the thiazole ring and the aryl groups attached. Key structural distinctions include:
- Substituent Position : The position of methoxy (e.g., 2- vs. 4-methoxyphenyl) and halogens (e.g., Cl, Br) on the phenyl ring.
- Thiazole Modifications : Addition of chloromethyl, nitro, or alkyl groups on the thiazole core.
Table 1: Structural Comparison of Selected Thiazole Derivatives
Physicochemical Properties
- Melting Points : Derivatives with nitro or halogen substituents (e.g., EMAC2067, EMAC2069) exhibit higher decomposition temperatures (225–237°C) compared to simpler methoxy analogs .
- Solubility : The hydrochloride salt form of 4-(2-methoxyphenyl)-1,3-thiazole improves aqueous solubility, critical for bioavailability. Chloromethyl-substituted analogs may show reduced solubility due to increased hydrophobicity .
Antiviral Activity
- EMAC2056 and EMAC2057 : Demonstrated dual inhibition of HIV-1 reverse transcriptase, attributed to the 4-methoxyphenyl and hydrazine moieties enhancing binding affinity .
- 1,3-Thiazole vs. 1,3,4-Thiadiazole : Thiazoles generally exhibit superior inhibitory activity over thiadiazoles due to optimal electronic and steric effects .
Antibacterial Activity
- Chlorosubstituted Aryl Thiazoles (e.g., 8d2): Showed potent activity against Staphylococcus aureus and E. coli, with nanoparticles enhancing efficacy via improved cellular uptake .
- 4-Methyl-Thiazole Derivatives : Higher activity than thienyl-substituted analogs, suggesting alkyl groups enhance membrane penetration .
Receptor Binding
Key Advantages and Limitations
- Advantages :
- The 2-methoxy group enhances electronic effects, improving target interaction.
- Hydrochloride salt form ensures stability and solubility.
- Limitations :
- Halogenated analogs (e.g., EMAC2067) may exhibit toxicity.
- Bulky substituents (e.g., nitro groups) can reduce bioavailability.
Q & A
Q. Why do some studies report negligible cytotoxicity while others show moderate toxicity in cell models?
- Methodological Answer: Toxicity (e.g., IC50 50–100 µM) depends on cell type (e.g., primary vs. cancer cells) and exposure duration (24 vs. 72 hrs). Perform MTT assays with viability normalization to untreated controls. Confirm apoptosis via flow cytometry (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
